![molecular formula C14H13F3N4O3S B2490491 ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate CAS No. 866010-94-8](/img/structure/B2490491.png)

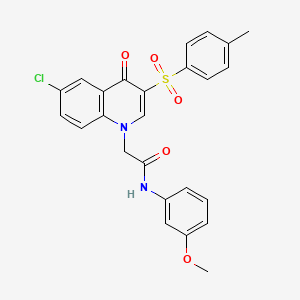

ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting with simple precursors that are gradually built up to more complex structures. For example, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate can yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. This compound can then undergo further reactions, such as cyclization in the presence of sodium hydroxide or acid, to form triazole or thiadiazole derivatives, showcasing the versatility in synthetic routes (Maliszewska-Guz et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate has been studied using various spectroscopic techniques. For instance, the spectroscopic characterization of new synthesized heterocyclic aromatic organic compounds reveals detailed information about their molecular structure, confirmed by X-ray structure analysis (Saidj et al., 2022).

Chemical Reactions and Properties

Compounds containing the triazole ring are known to undergo various chemical reactions. The reactivity can be attributed to the presence of nucleophilic sites on the ring, which can engage in reactions with electrophiles. For instance, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate showcases the reactivity of such compounds, involving formimidamide formation followed by a thermal monocyclic rearrangement (Shen & Zhang, 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be influenced by the functional groups present. For example, the crystal structure is often analyzed using X-ray diffraction, which provides insights into the arrangement of molecules in the solid state and the intermolecular interactions that dictate the physical properties (Karczmarzyk et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the potential applications of these compounds. Studies such as those involving the synthesis and reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives highlight the chemical versatility and potential for creating a wide array of functional molecules (Mohamed, 2021).

Applications De Recherche Scientifique

1. Chemical Synthesis and Modification

Ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate and related compounds are primarily used in chemical synthesis and modification processes. For instance, ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate serves as a precursor in synthesizing various triazole and thiadiazole derivatives. These derivatives have been explored for their pharmacological properties, especially their effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005). Similarly, a general method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles involves the use of ethyl compounds as intermediates, highlighting the compound's role in facilitating complex chemical transformations (Shen & Zhang, 2015).

2. Antioxidant and Antimicrobial Properties

Some derivatives of this compound have been tested for their antioxidant and antimicrobial properties. For example, a specific synthesis involving ethyl 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone resulted in a compound with antioxidant abilities higher than the control, butylated hydroxytoluene (Šermukšnytė et al., 2022). Furthermore, the antimicrobial activities of various synthesized compounds, including ethyl 2-(1H Benzo [d] [1, 2, 3] triazole –1-yl] acetate, have been evaluated, demonstrating their potential in combating microbial infections (Saini et al., 2009).

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The compound contains a trifluoromethyl group and a benzoyl group, which are often associated with strong binding affinity to various proteins

Biochemical Pathways

Given the compound’s structure, it may influence pathways involving trifluoromethylated proteins or enzymes . More research is needed to determine the specific pathways and their downstream effects.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of SMR000180811’s action are currently unknown due to the lack of research on this specific compound .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Propriétés

IUPAC Name |

ethyl 2-[[5-[[3-(trifluoromethyl)benzoyl]amino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O3S/c1-2-24-10(22)7-25-13-19-12(20-21-13)18-11(23)8-4-3-5-9(6-8)14(15,16)17/h3-6H,2,7H2,1H3,(H2,18,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVQQDMTLYQKAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NNC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)

![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)

![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)

![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)